![molecular formula C16H11FO3S B1372596 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid CAS No. 1040042-28-1](/img/structure/B1372596.png)
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Overview
Description
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C16H11FO3S . It has a molecular weight of 302.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11FO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Medicine: Anticancer Research
Benzofuran derivatives, including 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid , have been studied for their potential anticancer properties . These compounds are of interest due to their ability to inhibit the growth of cancer cells. The specific compound may serve as a precursor or a scaffold for developing new anticancer agents, particularly in the realm of targeted therapies that aim to minimize damage to healthy cells.
Agriculture: Pesticide Development
In agriculture, benzofuran derivatives are explored for their use in pesticide formulations . The structural complexity of benzofuran allows for the synthesis of compounds that can target specific pests without harming the crops or the environment. This compound could be used to develop more effective and environmentally friendly pesticides.
Material Science: Organic Semiconductors
The benzofuran core is a valuable component in the development of organic semiconductors . Its stable structure and potential for various substitutions make it suitable for creating materials with desirable electronic properties. This could lead to advancements in solar cells, flexible displays, and other electronic devices.
Environmental Science: Pollutant Detection
Benzofuran derivatives can be utilized in environmental science as part of sensors for detecting pollutants . Their chemical reactivity can be tailored to respond to specific contaminants, allowing for the development of sensitive and selective detection methods that are crucial for monitoring and protecting ecosystems.
Biochemistry: Enzyme Inhibition
In biochemistry, this compound may act as an enzyme inhibitor, providing a tool for studying biochemical pathways . By inhibiting specific enzymes, researchers can better understand their function and role in various biological processes, which is essential for the development of new drugs and treatments.
Pharmacology: Drug Design and Synthesis
The benzofuran moiety is a common feature in many pharmacologically active molecules . As such, 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid could be instrumental in the design and synthesis of new drugs, especially those targeting neurological disorders or infectious diseases due to its potential to cross the blood-brain barrier and its structural versatility.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific pathways and downstream effects of this compound remain to be elucidated.
properties
IUPAC Name |
3-[(2-fluorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHCCAYLTYUWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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